N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea
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Overview
Description
N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea: is an organic compound with the molecular formula C15H14N4S. This compound is known for its unique structure, which includes both amino and thiourea functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea typically involves the reaction of benzylideneaniline with thiourea under specific conditions. One common method includes the condensation of benzylideneaniline with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and thiourea groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thioureas and amines.
Scientific Research Applications
Chemistry: N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .
Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical intermediate. It has shown promise in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to inhibit certain enzymes and disrupt cellular processes underlies its potential therapeutic effects .
Comparison with Similar Compounds
N,N-Dimethylenamino ketones: These compounds share similar structural features and reactivity patterns with N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea.
Thiourea Derivatives: Other thiourea derivatives exhibit comparable chemical properties and applications.
Uniqueness: Its ability to participate in diverse chemical reactions and its promising biological activities make it a compound of significant interest .
Properties
CAS No. |
864629-11-8 |
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Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[amino-(benzylideneamino)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H14N4S/c16-14(17-11-12-7-3-1-4-8-12)19-15(20)18-13-9-5-2-6-10-13/h1-11H,(H3,16,18,19,20) |
InChI Key |
PQTZQDQNZVXEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(=NC(=S)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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